cis-6-Tridecene

Description

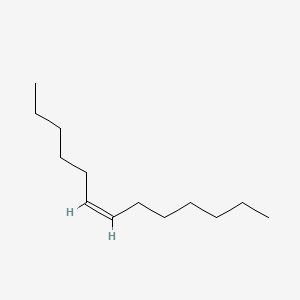

Structure

3D Structure

Properties

CAS No. |

6508-77-6 |

|---|---|

Molecular Formula |

C13H26 |

Molecular Weight |

182.35 g/mol |

IUPAC Name |

(Z)-tridec-6-ene |

InChI |

InChI=1S/C13H26/c1-3-5-7-9-11-13-12-10-8-6-4-2/h11,13H,3-10,12H2,1-2H3/b13-11- |

InChI Key |

QHOMPCGOCNNMFK-QBFSEMIESA-N |

SMILES |

CCCCCCC=CCCCCC |

Isomeric SMILES |

CCCCCC/C=C\CCCCC |

Canonical SMILES |

CCCCCCC=CCCCCC |

Other CAS No. |

24949-38-0 |

Origin of Product |

United States |

Synthetic Methodologies for Cis 6 Tridecene and Its Stereoisomers

Stereoselective Olefin Synthesis Approaches

The primary goal in the synthesis of cis-6-tridecene is to control the stereochemistry of the newly formed double bond, favoring the Z (cis) isomer over the more thermodynamically stable E (trans) isomer. Several classical and modern synthetic methods can be employed to achieve this selectivity.

Wittig Reaction and its Variants for cis-Alkenes

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds. nih.govwikipedia.orgacs.org It involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. nih.govacs.orgguidechem.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.

For the synthesis of this compound, a non-stabilized ylide is required. Non-stabilized ylides, typically bearing alkyl substituents, react under kinetic control to predominantly form the cis or Z-alkene. molaid.comtotal-synthesis.com The reaction proceeds through a four-membered ring intermediate called an oxaphosphetane. total-synthesis.com The formation of the cis-oxaphosphetane diastereomer is kinetically favored, leading to the Z-alkene upon fragmentation. total-synthesis.com

Two primary disconnection approaches can be envisioned for the synthesis of this compound via the Wittig reaction:

Route A: Reaction of heptanal (B48729) with the ylide derived from hexyltriphenylphosphonium bromide.

Route B: Reaction of hexanal (B45976) with the ylide derived from heptyltriphenylphosphonium bromide.

The ylide is typically generated in situ by treating the corresponding phosphonium (B103445) salt with a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org The strong P=O double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. libretexts.org

| Reactant 1 (Carbonyl) | Reactant 2 (Phosphonium Salt) | Base | Primary Product |

| Heptanal | Hexyltriphenylphosphonium bromide | n-BuLi | This compound |

| Hexanal | Heptyltriphenylphosphonium bromide | NaNH₂ | This compound |

| Undecanal | Methoxymethyltriphenylphosphonium chloride | n-BuLi | Intermediate for 2-Tridecenenitrile (B1595882) |

Catalytic Partial Hydrogenation of Alkynes to cis-Tridecene

The stereoselective reduction of alkynes provides another reliable route to cis-alkenes. Catalytic partial hydrogenation of an internal alkyne over a "poisoned" catalyst allows for the syn-addition of two hydrogen atoms across the triple bond, yielding the corresponding cis-alkene. researchgate.net

For the synthesis of this compound, the required precursor is 6-tridecyne. guidechem.com The most commonly used catalyst for this transformation is Lindlar's catalyst, which consists of palladium supported on calcium carbonate (CaCO₃) and treated with a catalyst poison such as lead acetate (B1210297) and quinoline. researchgate.netmdpi.org The poison deactivates the catalyst just enough to prevent over-reduction of the initially formed alkene to an alkane. mdpi.orgrutgers.edu The reaction is typically carried out under a hydrogen atmosphere at or near room temperature. researchgate.net The mechanism involves the adsorption of the alkyne and hydrogen onto the catalyst surface, followed by a concerted or stepwise syn-delivery of hydrogen atoms to the same face of the triple bond. researchgate.net

| Substrate | Catalyst | Poison/Modifier | Product | Stereoselectivity |

| 6-Tridecyne | Pd/CaCO₃ | Lead Acetate, Quinoline | This compound | High cis selectivity researchgate.netmdpi.org |

| 2-heptyne-1-ol | Pd/BaSO₄ | Quinoline | cis-2-hepten-1-ol | High cis selectivity |

| 2-cyclopentenone | Lindlar's Catalyst | Z-alkene intermediate frontiersin.org | High cis selectivity frontiersin.org |

Olefin Metathesis in cis-Tridecene Synthesis and Analogues

Olefin metathesis is a transformative reaction in organic synthesis that involves the redistribution of alkene fragments, catalyzed by transition metal carbene complexes. wikipedia.orgnih.gov While early metathesis catalysts typically favored the formation of the more stable trans (E) isomers, recent advancements have led to the development of highly Z-selective catalysts. nih.govresearchgate.netcaltech.edu

The synthesis of this compound can be achieved via cross-metathesis of two smaller terminal alkenes, such as 1-heptene (B165124) and 1-octene. However, this approach would lead to a statistical mixture of products. A more controlled approach would involve the cross-metathesis of a terminal alkene with an internal alkene, or the use of catalysts specifically designed for Z-selectivity.

Modern Z-selective catalysts are often based on molybdenum or tungsten, featuring sterically demanding ligands that control the orientation of the substrates in the metallacyclobutane intermediate. nih.govnih.govcaltech.edu For instance, Schrock and Hoveyda developed monoaryloxide pyrrolide (MAP) complexes of molybdenum and tungsten that exhibit excellent Z-selectivity in cross-metathesis reactions. caltech.edu The steric bulk of the ligands forces the substituents of the reacting alkenes into a cis orientation within the metallacyclobutane, leading to the formation of the Z-alkene upon cycloreversion. caltech.edu Ruthenium-based catalysts with specific cyclometalated N-heterocyclic carbene (NHC) ligands have also been developed to favor Z-alkene formation. researchgate.net

| Catalyst Type | Metal Center | Key Ligand Features | Selectivity | Reference |

| Schrock/Hoveyda MAP | Mo, W | Monoaryloxide, Pyrrolide | High Z-selectivity | nih.govcaltech.edu |

| Grubbs-type | Ru | Cyclometalated NHC, Pivalate | Z-selective | researchgate.net |

| Tungsten Oxo Alkylidene | W | Oxo ligand, OHMT | High Z-selectivity | nih.gov |

Precursor Design and Elucidation of Synthetic Pathways

The successful synthesis of this compound relies on the rational design and availability of suitable precursors for each of the discussed methodologies.

For the Wittig reaction , the precursors are aldehydes and alkyl halides. Heptanal and hexanal are commercially available or can be readily prepared by the oxidation of the corresponding primary alcohols, 1-heptanol (B7768884) and 1-hexanol. The required alkyl halides, 1-bromohexane (B126081) and 1-bromoheptane, are also common reagents. The synthesis of the phosphonium salt involves a simple Sₙ2 reaction between triphenylphosphine and the appropriate alkyl bromide. libretexts.org

For catalytic hydrogenation , the key precursor is the internal alkyne, 6-tridecyne. This can be synthesized via the alkylation of a smaller terminal alkyne. For instance, 1-heptyne (B1330384) can be deprotonated with a strong base like sodium amide to form the acetylide anion, which is then alkylated with 1-bromohexane. An alternative route involves the reaction of the Grignard reagent derived from 1-bromohexane with 1-heptyne in the presence of a copper catalyst.

For Z-selective olefin metathesis , the precursors are typically simple, commercially available terminal alkenes like 1-heptene. The choice of precursors depends on the specific type of metathesis reaction (e.g., cross-metathesis). The main synthetic challenge in this approach lies not in the precursor synthesis but in the selection or synthesis of the appropriate Z-selective catalyst.

Asymmetric Synthetic Routes to Chiral cis-Alkenes

While this compound itself is an achiral molecule, the methodologies used for alkene synthesis can be extended to create chiral molecules containing a cis-alkene moiety. This is particularly relevant when the alkene is prochiral, meaning that a reaction at one of the two faces of the double bond leads to a chiral product.

One important method is the asymmetric hydroboration of a prochiral cis-alkene. The use of a chiral hydroborating agent, such as diisopinocampheylborane (B13816774) (Ipc₂BH) or monoisopinocampheylborane (IpcBH₂), can lead to the enantioselective formation of a chiral alcohol after oxidative workup. mdpi.org These reagents, derived from chiral α-pinene, can differentiate between the two prochiral faces of the double bond. mdpi.org For example, if a substrate containing a this compound unit also possessed a nearby functional group, asymmetric hydroboration could install a new stereocenter with high enantiomeric excess.

Another modern approach involves the asymmetric reductive cross-coupling of prochiral alkenes . For instance, copper-catalyzed methods have been developed to couple two different prochiral alkenes, such as enynes and Michael acceptors, to form C(sp³)–C(sp³) bonds with high diastereo- and enantioselectivity. nih.gov This strategy allows for the construction of multiple adjacent stereocenters in a single step. nih.gov While not a direct synthesis of a simple alkene, it demonstrates how prochiral alkene units can be incorporated into complex chiral structures.

Furthermore, enzymatic methods, such as those using ene-reductases, can achieve the stereoselective reduction of activated C=C double bonds, offering a green and highly selective alternative for the synthesis of chiral compounds from prochiral alkene precursors. rsc.org

Chemical Reactivity and Mechanistic Investigations of Cis 6 Tridecene

Double Bond Transformations and Reaction Mechanisms

The double bond in cis-6-tridecene is the nexus of its chemical reactivity, allowing for a range of transformations that alter the molecule's structure and functionality. These reactions, including oxidation, reduction, and addition, proceed through distinct mechanisms that dictate the nature and stereochemistry of the resulting products.

Oxidation Pathways and Product Characterization

Oxidation of this compound targets the electron-rich double bond, leading to the introduction of oxygen-containing functional groups. The specific products formed are dependent on the oxidizing agent and reaction conditions.

Epoxidation: The reaction of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. masterorganicchemistry.commasterorganicchemistry.comleah4sci.comyoutube.com This reaction is a syn addition, meaning both carbon-oxygen bonds form on the same face of the double bond. leah4sci.com For this compound, this results in the formation of cis-6,7-epoxytridecane. The mechanism is concerted, with the peroxy acid delivering an oxygen atom to the double bond in a single step. leah4sci.com

Ozonolysis: A more drastic oxidation involves ozonolysis, which cleaves the double bond entirely. nist.govyoutube.commasterorganicchemistry.comyoutube.com Treatment of this compound with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) breaks the C6=C7 bond, yielding two aldehyde molecules: hexanal (B45976) and heptanal (B48729). nist.govmasterorganicchemistry.com This transformation is a powerful synthetic tool for breaking down larger molecules into smaller, functionalized fragments. masterorganicchemistry.com

| Oxidation Reaction | Reagent | Product(s) | Key Mechanistic Feature |

| Epoxidation | m-CPBA | cis-6,7-Epoxytridecane | Concerted, syn addition |

| Ozonolysis (reductive workup) | 1. O₃ 2. (CH₃)₂S or Zn/H₂O | Hexanal and Heptanal | Cleavage of the double bond |

Reduction Mechanisms and Regioselectivity

Reduction of this compound involves the addition of hydrogen across the double bond, converting the alkene to an alkane. This process, known as hydrogenation, is typically carried out in the presence of a metal catalyst.

Catalytic Hydrogenation: The most common method for reducing alkenes is catalytic hydrogenation. polimi.itmasterorganicchemistry.comnih.gov This reaction involves treating this compound with hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni). polimi.itmasterorganicchemistry.comnih.govyoutube.commdpi.comnih.gov The reaction is a syn addition, with both hydrogen atoms adding to the same face of the double bond from the surface of the metal catalyst. nih.govnih.gov This results in the formation of tridecane. The reaction is highly exothermic, releasing heat known as the heat of hydrogenation.

| Reduction Reaction | Reagents | Product | Stereochemistry |

| Catalytic Hydrogenation | H₂, Pd/C (or Pt, Ni) | Tridecane | Syn addition |

Addition Reactions and Stereochemical Outcomes

The double bond of this compound readily undergoes addition reactions with various electrophilic reagents. The stereochemistry of these additions is a key aspect, often dictated by the mechanism of the reaction.

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), to this compound proceeds via an anti-addition mechanism. polimi.itchemistrysteps.com The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate. polimi.it The subsequent attack by the halide ion occurs from the opposite face of the ring, leading to the formation of a trans-dihalide. polimi.itchemistrysteps.com For this compound, this results in a racemic mixture of (6R,7S)- and (6S,7R)-6,7-dihalotridecane.

Hydroboration-Oxidation: This two-step reaction sequence achieves an anti-Markovnikov addition of water across the double bond. masterorganicchemistry.comyoutube.comchemistrysteps.comresearchgate.netchemrxiv.orgresearchgate.netrsc.orgnih.govnih.govumich.edu In the first step, borane (B79455) (BH₃) adds to the double bond in a concerted, syn addition, with the boron atom attaching to the less sterically hindered carbon. masterorganicchemistry.comyoutube.comchemistrysteps.comrsc.org For the symmetrically substituted this compound, this regiochemical preference is not a factor. The subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group, with retention of stereochemistry. researchgate.net This results in the syn addition of a hydrogen and a hydroxyl group, yielding a mixture of tridecan-6-ol and tridecan-7-ol.

| Addition Reaction | Reagents | Product(s) | Stereochemistry | Regioselectivity |

| Halogenation | Br₂ or Cl₂ | (6R,7S)- and (6S,7R)-6,7-Dihalotridecane | Anti addition | Not applicable |

| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Tridecan-6-ol and Tridecan-7-ol | Syn addition | Anti-Markovnikov |

Catalytic Conversions Involving this compound

Beyond simple addition and reduction reactions, this compound can undergo more complex transformations facilitated by catalysts, leading to isomerization or the formation of new carbon-carbon bonds.

Isomerization: The cis double bond of 6-tridecene can be isomerized to the more thermodynamically stable trans-isomer. This can be achieved using various catalysts, including certain ruthenium complexes. nih.govresearchgate.netorganic-chemistry.orgnih.gov The process often involves the reversible formation of metal-hydride or metal-alkyl intermediates that allow for rotation around the carbon-carbon single bond before the double bond is reformed in the trans configuration.

Olefin Metathesis: Olefin metathesis is a powerful reaction that allows for the redistribution of alkylidene fragments between different alkenes, catalyzed by transition metal complexes, typically containing ruthenium or molybdenum. nih.gov While ring-closing metathesis is not applicable to the acyclic this compound, it can participate in cross-metathesis reactions with other olefins to create new, more complex molecules. nih.govru.nl For example, cross-metathesis with a terminal alkene could lead to the formation of new internal alkenes of varying chain lengths.

Kinetic and Thermodynamic Studies of this compound Reactions

The study of the kinetics and thermodynamics of reactions involving this compound provides valuable insights into reaction rates, mechanisms, and the relative stabilities of reactants and products.

One key thermodynamic parameter that has been determined is the enthalpy of isomerization of this compound to its trans counterpart. The enthalpy of this reaction (ΔrH°) has been reported to be -4.2 kJ/mol in the liquid phase, indicating that the trans-isomer is thermodynamically more stable. nist.gov This is a general trend for disubstituted alkenes, as the trans configuration minimizes steric strain between the alkyl substituents.

| Reaction | Thermodynamic Parameter | Value | Phase |

| This compound ⇌ trans-6-Tridecene | Enthalpy of Reaction (ΔrH°) | -4.2 kJ/mol | Liquid |

Derivatization Chemistry for Research Purposes

In many research contexts, particularly in the field of chemical ecology and analytical chemistry, it is often necessary to convert this compound into derivatives to facilitate analysis or to synthesize related compounds. nih.govnih.govrsc.orgsemanticscholar.orgslu.se

For analytical purposes, such as gas chromatography (GC), derivatization can improve the volatility and chromatographic behavior of the molecule or its reaction products. researchgate.netresearchgate.netgcms.cznih.govsigmaaldrich.com For example, the alcohol products from hydroboration-oxidation can be converted to their corresponding trimethylsilyl (B98337) (TMS) ethers or acetate (B1210297) esters to improve their separation and detection by GC-mass spectrometry (GC-MS). researchgate.net In cases where chiral products are formed, derivatization with a chiral reagent can allow for the separation of enantiomers on a non-chiral GC column. researchgate.netgcms.cznih.govsigmaaldrich.com

In synthetic chemistry, this compound can serve as a starting material for the synthesis of more complex molecules, including insect pheromones. nih.govnih.govrsc.orgsemanticscholar.orgslu.se Many insect pheromones are long-chain unsaturated alcohols, acetates, or aldehydes. nih.govnih.govrsc.org Through a sequence of reactions such as epoxidation followed by ring-opening, or ozonolysis followed by further functional group manipulation, this compound can be converted into these biologically active compounds. nih.govnih.govrsc.orgsemanticscholar.org

Ecological and Environmental Studies of Cis 6 Tridecene and Analogues

Role as Semiochemicals in Interspecies Communication

Cis-6-Tridecene, an acyclic olefin with the molecular formula C13H26, and its analogues play a significant role in the chemical communication systems of various organisms. nih.gov These compounds, known as semiochemicals, mediate interactions both within and between species, influencing behaviors crucial for survival and reproduction.

Pheromonal Activity and Receptor Interactions

This compound has been identified as a sex pheromone in certain insect species. ontosight.aipherobase.com Pheromones are chemical signals that trigger a social response in members of the same species. In the case of this compound, it is primarily involved in attracting mates. For instance, it is a recognized pheromone for the black-horned green lacewing (Chrysopa nigricornis). pherobase.com

The perception of pheromones like this compound occurs through specialized olfactory receptors located on the antennae of insects. The interaction between the pheromone molecule and the receptor protein is highly specific, akin to a lock and key mechanism. This specificity ensures that the chemical signal is correctly interpreted, leading to the appropriate behavioral response, such as initiating courtship or mating. While the precise receptor proteins for this compound have not been fully characterized in all relevant species, the general mechanism involves the binding of the alkene to an odorant-binding protein (OBP). This protein then transports the pheromone to the olfactory receptor neuron, where it elicits a nerve impulse. The complexity of insect pheromone systems is often increased by the use of multicomponent pheromones, where a blend of several compounds, including isomers like trans-6-tridecene, is required to elicit a full behavioral response. acs.org

Allelochemical Functions in Ecosystems

Allelochemicals are semiochemicals that mediate interactions between different species. This compound and its analogues can function as allelochemicals, influencing the behavior or physiology of organisms from other species in the ecosystem. These interactions can be beneficial to the emitter (allomones), the receiver (kairomones), or both (synomones).

For example, while serving as a sex pheromone for one species, this compound could act as a kairomone for a predator or parasitoid, guiding them to their prey or host. This highlights the dual role these compounds can play in complex ecological food webs.

Furthermore, some long-chain alkenes, a class of compounds to which this compound belongs, are known to be produced by plants and can have allelopathic effects, inhibiting the growth of neighboring plants. rothamsted.ac.uk While specific studies on the allelopathic effects of this compound are limited, the broader class of alkenes is recognized for its potential to influence plant-plant competition and community structure.

Environmental Presence and Distribution in Various Compartments

This compound and other long-chain alkenes are found in various environmental compartments, including the atmosphere, water, and soil, as well as in biological organisms. Their distribution is influenced by their physical and chemical properties, such as being a colorless liquid that is insoluble in water but soluble in organic solvents. ontosight.ai

Studies have detected long-chain alkenes in diverse environments, from lake sediments to the cryoconites of Tibetan Plateau glaciers. unl.educambridge.org In aquatic systems, the presence and distribution of long-chain alkenes can be influenced by factors such as salinity, pH, and water temperature. researchgate.net For instance, the highest concentrations of alkenones, a type of long-chain alkene, in lake sediments are often found in cold, alkaline, and brackish to mesosaline waters. unl.edu

The distribution of n-alkenes in cryoconite holes on glaciers has been found to range from C17:1 to C30:1, with concentrations varying between different glaciers. cambridge.org In some cases, the distribution of these alkenes can provide insights into the types of vegetation present in the surrounding environment, as different plant types produce characteristic chain-length distributions of these lipids. researchgate.net

This compound has also been identified as a volatile organic compound (VOC) in third-hand smoke, indicating its presence in indoor environments where smoking has occurred. nih.gov

Interactive Table: Environmental Occurrence of Long-Chain Alkenes

| Environment | Compound Class | Key Findings |

| Lake Sediments | Long-chain alkenones | Higher concentrations in cold, alkaline, brackish to mesosaline lakes. unl.edu |

| Glacier Cryoconite | n-Alkenes (C17:1 to C30:1) | Concentrations vary between glaciers, potentially reflecting surrounding vegetation. cambridge.org |

| Indoor Air | This compound | Detected as a volatile organic compound in third-hand smoke. nih.gov |

| Aquatic Systems | Long-chain alkenes | Distribution influenced by salinity, pH, and temperature. researchgate.net |

Atmospheric Chemistry and Environmental Cycling Implications

In the atmosphere, this compound can undergo chemical reactions that influence its persistence and transport. A key process is its reaction with hydroxyl (OH) radicals, which are highly reactive and play a major role in the daytime chemistry of the troposphere. acs.org The rate constants for the gas-phase reactions of OH radicals with a series of alkenes have been shown to increase with the carbon number of the alkene. acs.orgebi.ac.uk This suggests that larger alkenes like tridecene are removed from the atmosphere relatively quickly through this pathway.

The reaction of alkenes with OH radicals can lead to the formation of secondary organic aerosols (SOA), which are microscopic particles that can impact air quality and climate. The oxidation of alkenes contributes to the formation of less volatile products that can partition into the aerosol phase. copernicus.org

The environmental cycling of this compound and its analogues is a complex process involving emission from various sources, transport and distribution through different environmental compartments, and eventual removal through biotic and abiotic degradation pathways. Understanding these processes is essential for assessing the environmental fate and potential impacts of these compounds.

Advanced Analytical Methodologies for Cis 6 Tridecene in Complex Matrices

Chromatographic Separations and Coupled Techniques

Chromatographic methods are fundamental to separating cis-6-Tridecene from the myriad of other compounds present in a complex matrix. Gas chromatography (GC) is the premier technique for volatile compounds like alkenes.

Advanced Gas Chromatography (GC) with High Resolution

High-resolution gas chromatography (HRGC) is indispensable for the analysis of this compound, especially when dealing with isomeric complexity. The use of capillary columns with high theoretical plate numbers allows for the separation of positional and geometric isomers, which is often critical in pheromone analysis. researchgate.net

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant leap in separation power compared to conventional GC. mdpi.comcore.ac.uk In GC×GC, the sample is subjected to two distinct separation mechanisms in two different columns connected by a modulator. mdpi.com This technique provides enhanced resolution, increased peak capacity, and structured chromatograms, which is highly advantageous for resolving trace components like this compound in a complex background. mdpi.comcore.ac.ukalfa-chemistry.com For instance, the separation of cyclic and non-cyclic components in complex mixtures, which can be challenging with single-column GC, is effectively achieved using GC×GC. core.ac.uk

The selection of the stationary phase is critical for achieving the desired separation. Non-polar stationary phases like DB-5 are often used for initial separations, while more polar phases such as DB-23 or DB-210 can provide different selectivity, aiding in the confirmation of identity based on retention indices. researchgate.net Kovats retention indices for (Z)-6-Tridecene have been reported on various stationary phases, providing a valuable tool for its identification. nih.govnih.gov

| Stationary Phase | Kovats Retention Index for (Z)-6-Tridecene |

| Standard non-polar | 1282, 1271 nih.gov |

| Semi-standard non-polar | 1271, 1270.1, 1270, 1272, 1273 nih.gov |

| Standard polar | 1317, 1318, 1323, 1324, 1325, 1330, 1332, 1333, 1334, 1335, 1336, 1337, 1340, 1342 nih.gov |

This table presents a selection of reported Kovats retention indices for (Z)-6-Tridecene on different types of GC columns.

Mass Spectrometry (MS) for Fragmentation Analysis and Quantification

When coupled with GC, mass spectrometry (MS) is a powerful tool for the identification and quantification of this compound. alfa-chemistry.comnih.gov The mass spectrometer ionizes the eluted compounds, which then fragment in a reproducible manner, creating a unique mass spectrum that serves as a chemical fingerprint. libretexts.orgscienceready.com.au For this compound, the molecular ion peak would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 182.35 g/mol . nih.govnih.gov

The fragmentation pattern provides structural information. libretexts.orgscienceready.com.au While mass spectrometry can effectively identify the class of compound, such as an alkene, determining the precise position of the double bond and its geometry (cis or trans) based on mass spectral data alone can be challenging. alfa-chemistry.com However, analysis of the fragmentation patterns can offer clues. The NIST Mass Spectrometry Data Center contains reference spectra for (Z)-6-Tridecene that can be used for comparison and identification. nih.govnih.gov

For enhanced sensitivity and selectivity, time-of-flight (TOF) mass analyzers are increasingly used in conjunction with GC and GC×GC. alfa-chemistry.comnih.gov TOF-MS provides high data acquisition rates, which are essential for the fast-eluting peaks in GC×GC, and offers high mass accuracy, aiding in the determination of elemental composition. alfa-chemistry.com

Solid-Phase Microextraction (SPME) Coupled to GC-MS for Volatiles

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is widely used for the extraction and preconcentration of volatile and semi-volatile organic compounds, including this compound, from various matrices. senasica.gob.mxfrontiersin.orgnih.gov This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace of a sample or directly immersing it in a liquid sample. nih.govsenasica.gob.mx The analytes adsorb to the fiber, which is then thermally desorbed in the hot injector of a GC, transferring the analytes to the GC column for separation and analysis by MS. senasica.gob.mxscielo.br

The choice of fiber coating is crucial for efficient extraction and depends on the polarity of the target analyte. For a non-polar compound like this compound, a non-polar coating such as polydimethylsiloxane (B3030410) (PDMS) would be suitable. nih.govupm.edu.my Bipolar fibers, like those combining PDMS with divinylbenzene (B73037) (DVB), offer a broader range of applicability. nih.govsenasica.gob.mx The optimization of extraction parameters such as temperature and time is critical for achieving good sensitivity and reproducibility. mdpi.comfrontiersin.org

SPME has been successfully applied to the analysis of volatile compounds from insects and plants. nih.govsenasica.gob.mxacs.org For example, it has been used to collect volatiles from various insect life stages and to identify compounds emitted by different species. senasica.gob.mx

| SPME Fiber Coating | Target Analytes | Application Example |

| Polydimethylsiloxane (PDMS) | Non-polar volatiles | General insect volatile analysis nih.govupm.edu.my |

| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | Broad range of volatiles | Analysis of microbial volatiles frontiersin.org |

| Polyethylene glycol (PEG) | Polar volatiles | Analysis of polar compounds in complex matrices nih.gov |

This table provides examples of SPME fiber coatings and their applications in volatile analysis.

Spectroscopic Techniques for Structural Elucidation beyond Basic Identification

While GC-MS is a primary tool, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, especially for confirming the position and stereochemistry of the double bond in this compound. libretexts.orgbbhegdecollege.com

In ¹H NMR, the hydrogen atoms attached to the double-bonded carbons (alkenyl hydrogens) of this compound would appear in a characteristic downfield region, typically between 4.5 and 6.0 ppm. bbhegdecollege.comchemistrysteps.com The coupling constant (J-value) between these vicinal protons is indicative of the double bond geometry; for cis isomers, the J-value is typically in the range of 6-14 Hz. libretexts.org

¹³C NMR spectroscopy is also highly informative. The sp²-hybridized carbons of the double bond in alkenes resonate in a distinct region of the spectrum, generally between 100 and 170 ppm. libretexts.org The chemical shifts of these carbons can provide further confirmation of the double bond's location within the tridecene chain. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish the connectivity between protons and carbons, providing unambiguous structural assignment. ox.ac.uk

Enantioselective Analysis for Chiral cis-Tridecene Derivatives

While this compound itself is not chiral, derivatives of tridecene or related unsaturated hydrocarbons can be. Enantioselective analysis is crucial for determining the stereochemistry of such chiral compounds, as different enantiomers can have vastly different biological activities. mdpi.comresearchgate.net

Chiral gas chromatography is the primary method for separating enantiomers of volatile compounds. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. mdpi.comresearchgate.net Cyclodextrin derivatives are commonly used as CSPs for the enantioseparation of hydrocarbons. mdpi.comresearchgate.net For instance, permethylated β-cyclodextrin has been used to resolve chiral hydrocarbon enantiomers. mdpi.com The separation mechanism relies on the formation of transient diastereomeric inclusion complexes between the analyte and the chiral selector. researchgate.netresearchgate.net

Quantitative Determination and Method Validation in Research Samples

Accurate quantification of this compound in research samples is essential for understanding its biological relevance. Quantitative analysis is typically performed using GC coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

For reliable quantification, a validated analytical method is required. mdpi.com Method validation involves demonstrating that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, sensitivity (limit of detection and limit of quantification), precision (repeatability and reproducibility), and accuracy.

Calibration curves are constructed by analyzing standard solutions of this compound at known concentrations. mdpi.com An internal standard, a compound with similar chemical properties to the analyte but not present in the sample, is often added to both the standards and the samples to correct for variations in sample preparation and instrument response. The use of an appropriate internal standard is crucial for achieving accurate and precise quantitative results.

Applications of Cis 6 Tridecene in Fundamental Chemical Research

Utilization as a Model Compound in Mechanistic Organic Chemistry

The predictable reactivity of the double bond in cis-6-Tridecene makes it an excellent substrate for studying the mechanisms of various organic reactions. Its defined stereochemistry and non-conjugated nature provide a clear baseline for observing reaction outcomes without competing electronic or steric influences from other functional groups.

One fundamental property that can be studied is the thermodynamics of isomerization. For instance, the enthalpy of reaction (ΔrH°) for the isomerization of this compound to its trans-isomer, trans-6-Tridecene, has been determined, providing quantitative insight into the relative stability of the two geometric isomers. nist.gov

The double bond is a key functional group for a multitude of transformations, and this compound can serve as a model substrate to elucidate their mechanistic pathways. Key examples include:

Ozonolysis: The reaction of alkenes with ozone is a cornerstone of organic chemistry for cleaving double bonds. The process proceeds through highly reactive, short-lived Criegee intermediates. nih.gov Using this compound as a substrate allows for the study of the formation and subsequent reactions of these intermediates in a relatively simple system.

Electrophilic Additions: The alkene can be used to study the regioselectivity and stereoselectivity of various electrophilic addition reactions.

Radical Reactions: In the study of complex reaction cascades, tridecene derivatives have been used to form polycyclic structures, demonstrating the utility of simple alkenes in probing intricate radical cyclization pathways. nottingham.ac.uk

Alkene Metathesis: This powerful reaction for forming and breaking carbon-carbon double bonds can be studied using this compound to understand catalyst activity and selectivity.

Hydroboration and Oxidation: These reactions provide a route to alcohols from alkenes. The use of this compound can help in understanding the regiochemical and stereochemical control exerted by different borane (B79455) reagents and reaction conditions. acs.org

Table 1: Potential Mechanistic Studies Utilizing this compound as a Model Compound This table is interactive. Click on the headers to sort.

| Reaction Type | Mechanistic Aspect Investigated | Potential Products |

|---|---|---|

| Isomerization | Thermodynamic stability | trans-6-Tridecene |

| Ozonolysis | Criegee intermediate formation and reactivity | Heptanal (B48729) |

| Epoxidation | Stereospecificity of oxygen transfer | cis-6,7-Epoxytridecane |

| Hydroboration-Oxidation | Regio- and stereoselectivity | 7-Tridecanol, 6-Tridecanol |

| Cyclopropanation (e.g., Simmons-Smith) | Stereospecificity of carbene addition | cis-6,7-Hexylenecyclopropane |

Role in the Development of Chemical Probes and Reagents

Chemical probes are essential tools for exploring biological systems, often by attaching a reporter molecule (like a fluorescent dye or an affinity tag) to a bioactive scaffold. The development of such probes relies on fundamental organic reactions to link the scaffold to the reporter. While this compound is not itself a bioactive probe, its chemical structure is a suitable starting point for the synthesis of such tools.

The principle involves functionalizing the alkene to introduce a reactive handle for conjugation. For instance, the double bond of this compound can be converted into other functional groups, such as an epoxide or a diol. These groups can then be used to attach moieties like azides or alkynes, which are commonly employed in bioorthogonal "click chemistry" for tagging biomolecules in complex biological environments. ub.edu This synthetic versatility makes simple alkenes like this compound foundational in the conceptual development of more complex chemical reagents.

Exploration of Derived Compounds in Bioactivity Research (non-clinical)

While this compound itself is primarily an intermediate, compounds derived from it and other tridecene isomers have been the subject of non-clinical bioactivity research. This exploration often stems from the discovery of naturally occurring molecules with similar structures.

Pheromonal Activity: this compound is recognized as a sex pheromone in certain insect species, playing a vital role in their mating behavior. ontosight.ai This bioactivity makes it a compound of interest for developing pest management strategies that disrupt insect reproduction. ontosight.ai

Antimicrobial Properties: Research has shown that derivatives of related tridecene structures possess antimicrobial potential. For example, derivatives of 2-tridecenenitrile (B1595882) have demonstrated inhibitory effects against bacteria such as Staphylococcus aureus and Escherichia coli in preliminary studies. The proposed mechanism involves the disruption of microbial cell membranes.

Natural Product Derivatives: Researchers have identified naturally occurring compounds that are derivatives of this compound. One such compound is 1,3-dihydroxyphenyl-5-cis-6'-tridecene , isolated from the endophytic fungus Shiraia sp. Slf14. usu.edu This compound belongs to the class of alk(en)ylresorcinols, which are known for their antioxidant properties. usu.eduresearchgate.net

Table 2: Examples of Bioactive Tridecene Derivatives (Non-Clinical Research) This table is interactive. Click on the headers to sort.

| Derivative Class | Specific Example/Type | Observed Bioactivity | Source Context |

|---|---|---|---|

| Pheromones | This compound | Insect sex pheromone | Pest management research ontosight.ai |

| Nitriles | 2-Tridecenenitrile derivatives | Antimicrobial (antibacterial) | Synthetic derivative screening |

| Alkylresorcinols | 1,3-dihydroxyphenyl-5-cis-6'-tridecene | Antioxidant (class property) | Fungal natural product usu.eduresearchgate.net |

| Alkenes | α-tridecene | Antimicrobial | Plant extract component researchgate.net |

Contribution to Material Science or Polymer Chemistry Studies (if applicable)

The application of this compound in material science is primarily as a synthetic intermediate for creating more complex molecules that can be used as additives or monomers. ontosight.ai While the simple alkene itself is not typically used as a repeating unit in polymerization, its derivatives can be incorporated into polymer structures to impart specific properties.

Emerging Research Frontiers and Future Perspectives

Computational Chemistry and Molecular Modeling of cis-6-Tridecene

Computational chemistry and molecular modeling are becoming indispensable tools for predicting the behavior and properties of molecules like this compound, thereby guiding experimental research. Theoretical studies provide insights into molecular structure, stability, and reactivity, which are fundamental to understanding its chemical nature.

Recent research has employed in silico methods to explore the potential of various natural compounds, including 6-Tridecene, as therapeutic agents. For instance, a 2024 study investigated the bioactive compounds from Clibadium surinamense L. as potential inhibitors of the AKT1 protein, a key player in cancer cell proliferation. researchgate.net In this study, 6-Tridecene was identified as one of the compounds and subjected to molecular docking analysis to evaluate its interaction with the target protein. researchgate.net

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and predict the viability of novel molecular arrangements. researchgate.net While not always focused directly on this compound, these theoretical approaches have been applied to a range of related alkenes, providing a framework for understanding the properties of the double bond in different chemical environments. researchgate.netacs.org Such calculations can elucidate reaction mechanisms and predict spectroscopic properties, complementing experimental data. acs.org

Quantitative Structure-Property Relationship (QSPR) models represent another computational frontier. These models correlate the structural features of molecules with their physical properties. Models have been developed to predict properties like surface tension for a wide variety of organic compounds based on molecular descriptors derived solely from their chemical structures. researchgate.net Although specific QSPR models for this compound are not widely reported, the methodologies are readily applicable and could be used to predict its behavior in various systems.

Table 1: Computed Properties of (Z)-6-Tridecene

This interactive table summarizes key properties of this compound computed through various molecular modeling and cheminformatics platforms.

| Property | Value | Source |

| Molecular Formula | C13H26 | nih.govnist.gov |

| Molecular Weight | 182.35 g/mol | nih.gov |

| IUPAC Name | (Z)-tridec-6-ene | nih.gov |

| Density | 0.77g/cm³ | lookchem.com |

| Boiling Point | 232.3°C at 760mmHg | lookchem.com |

| Flash Point | 87.2°C | lookchem.com |

| XLogP3 | 6.3 | nih.gov |

| Complexity | 103 | lookchem.com |

Integration of Omics Technologies in Biosynthesis Research

The biosynthesis of natural products like this compound is a complex process involving multiple genes and enzymes. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing research in this area by providing a holistic view of the underlying biological pathways. scispace.comresearchgate.net

A significant breakthrough in understanding the biosynthesis of related compounds came from the study of an endophytic fungus, Shiraia sp. Slf14. jmicrobiol.or.kr Researchers identified and cloned a new type III polyketide synthase gene, Ssars. jmicrobiol.or.kr When this gene was expressed in heterologous hosts like Escherichia coli and Saccharomyces cerevisiae, it led to the production of a series of 5-alk(en)ylresorcinols, including 1,3-dihydroxyphenyl-5-cis-6-tridecene. jmicrobiol.or.kr This work not only identified a key enzyme but also demonstrated the potential of metabolic engineering to produce these compounds. jmicrobiol.or.kr The study further showed that supplementing the E. coli culture with soybean oil increased the production of these compounds, highlighting the flexibility of the enzyme's substrate specificity. jmicrobiol.or.kr

Metabolomics, the large-scale study of small molecules within cells and biological systems, is another powerful tool. Recent studies have used metabolomics to investigate the metabolic profile of organisms under various conditions. For example, untargeted metabolomic analysis of E. coli treated with cinnamaldehyde (B126680) identified 6-tridecene as one of the many metabolites whose levels were altered, suggesting a perturbation in fatty acid metabolism. acs.orgcore.ac.uk Similarly, metabolite profiling of different phenotypes of beech mushrooms (Hypsizygus marmoreus) detected (Z)-6-tridecene exclusively in the white phenotype, pointing to distinct metabolic pathways between the two varieties. mdpi.com

These omics-based approaches are crucial for identifying the "silent" or cryptic gene clusters responsible for producing a vast array of secondary metabolites in organisms like fungi. researchgate.net By understanding the genetic and metabolic networks, researchers can devise strategies to activate these pathways and discover novel compounds or enhance the production of known ones like this compound. researchgate.net

Table 2: Products from Engineered E. coli Expressing the Ssars Gene

This table lists the major polyketide products isolated from engineered E. coli expressing the 5-alk(en)ylresorcinol synthase gene from Shiraia sp. Slf14.

| Compound Name |

| 1,3-dihydroxyphenyl-5-undecane |

| 1,3-dihydroxyphenyl-5-cis-6-tridecene |

| 1,3-dihydroxyphenyl-5-tridecane |

| 1,3-dihydroxyphenyl-5-cis-8-pentadecene |

| 1,3-dihydroxyphenyl-5-pentadecane |

| 1,3-dihydroxyphenyl-5-cis-10-heptadecene |

| Source: jmicrobiol.or.kr |

Development of Novel Catalytic Systems for this compound Transformations

Advances in catalysis are opening new avenues for the synthesis and functionalization of alkenes like this compound. Research is focused on developing highly selective and efficient catalytic systems that can control stereochemistry and enable new chemical transformations.

One of the most fundamental methods for synthesizing cis-alkenes is the partial hydrogenation of the corresponding alkyne. The use of Lindlar's catalyst (palladium on barium sulfate (B86663) poisoned with quinoline) is a classic example of a stereoselective catalytic system that facilitates the syn-addition of hydrogen across a triple bond to yield the cis-isomer. This method is directly applicable to the synthesis of this compound from 6-tridecyne.

Beyond synthesis, research into novel catalytic systems for alkene transformations is rapidly evolving. Ruthenium complexes featuring N-heterocyclic carbene (NHC) ligands have emerged as versatile catalysts for a wide range of reactions, including olefin metathesis and hydrogenation. uliege.be These catalysts are valued for their stability and tunable reactivity, which can be modified by altering the NHC ligand structure. uliege.be Such systems could be employed for various transformations of this compound, such as cross-metathesis with other olefins to create more complex molecules.

Hydroformylation, the addition of a formyl group and a hydrogen atom across the double bond, is a large-scale industrial process used to convert alkenes into aldehydes. researchgate.net These aldehydes are valuable intermediates for producing alcohols, detergents, and plasticizers. researchgate.net Research in this area focuses on developing new catalyst systems, often based on rhodium or cobalt, that offer higher activity and selectivity, and on creating tandem processes where hydroformylation is immediately followed by hydrogenation to produce alcohols in a one-pot reaction. researchgate.net

Table 3: Examples of Catalytic Systems for Alkene Transformations

This interactive table outlines different catalytic systems and their applications in reactions relevant to this compound.

| Catalytic System | Reaction Type | Key Features | Relevant To | Source |

| Lindlar Catalyst (Pd/BaSO₄, quinoline) | Partial Hydrogenation | Stereoselective syn-addition of hydrogen to alkynes, yielding cis-alkenes. | Synthesis | |

| NHC-Ruthenium Complexes | Olefin Metathesis, Hydrogenation | Highly versatile and tunable catalysts for C-C bond formation and reduction. | Transformation | uliege.be |

| Rhodium/Cobalt with Phosphine Ligands | Hydroformylation | Industrial process to convert alkenes to aldehydes. | Functionalization | researchgate.net |

| Nickel-based Azo-Phenoxide Complexes | Olefin Polymerization | Catalyzes the polymerization of olefins, potentially with polar comonomers. | Polymerization | google.com |

Interdisciplinary Studies on Ecological Roles and Environmental Impact

Understanding the role of this compound in nature requires an interdisciplinary approach, combining chemical ecology, environmental science, and entomology. Such studies are revealing its function in insect communication and defense, as well as its presence and potential impact in the wider environment.

In the field of chemical ecology, long-chain alkenes are known to function as semiochemicals—chemicals that convey signals between organisms. Tridecenes, for example, have been identified as components of insect pheromones. ontosight.ai A notable example is the identification of tridecene in the defensive secretion of the green lacewing, Chrysopa oculata. researchgate.net This compound, which constitutes over 90% of the secretion, offers protection against predators like ants, suggesting a clear defensive role. researchgate.net

The compound has also been detected in various other natural contexts. As mentioned, (Z)-6-tridecene was identified as a volatile compound in white beech mushrooms, where it may contribute to the mushroom's unique flavor profile or possess other biological activities. mdpi.com Its presence in the endophytic fungus Shiraia sp. Slf14 as part of a larger resorcinol (B1680541) structure points to its role as a biosynthetic intermediate in microbial secondary metabolism. jmicrobiol.or.kr

Table 4: Ecological Occurrences and Roles of Tridecenes

This table summarizes the detection of tridecenes in various organisms and environments, along with their suspected biological or ecological function.

| Organism/Environment | Compound | Detected Role/Context | Source |

| Green Lacewing (Chrysopa oculata) | Tridecene | Defensive secretion against predators | researchgate.net |

| Various Lepidopteran species | cis-3-Tridecene | Sex pheromone component | ontosight.ai |

| White Beech Mushroom (Hypsizygus marmoreus) | (Z)-6-Tridecene | Volatile organic compound, potential flavor component | mdpi.com |

| Shiraia sp. Slf14 (endophytic fungus) | 1,3-dihydroxyphenyl-5-cis-6-tridecene | Biosynthetic product | jmicrobiol.or.kr |

| Oily Sludge | 6-Tridecene, 7-methyl | Environmental contaminant | acs.org |

Q & A

Q. Q1. What spectroscopic and chromatographic methods are most effective for identifying and quantifying cis-6-Tridecene in complex mixtures?

Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separation and identification due to its high resolution for alkene isomers. Retention indices and fragmentation patterns should be cross-referenced with authentic standards .

- Nuclear Magnetic Resonance (NMR) : Use DEPT and 2D NMR (e.g., HSQC) to resolve stereochemistry. Coupling constants in NMR can confirm the cis configuration at the double bond .

- Infrared (IR) Spectroscopy : Monitor C-H bending vibrations (675–995 cm) to distinguish cis alkenes from trans isomers.

Q. Q2. What synthetic routes are commonly employed for this compound, and how can experimental parameters be optimized for yield and purity?

Methodological Answer :

- Catalytic Hydrogenation : Start with 6-Tridecyne and use Lindlar’s catalyst (Pd/CaCO with quinoline) for selective cis addition. Monitor pressure (1–2 atm H) and solvent polarity (e.g., ethanol vs. hexane) to minimize over-reduction .

- Wittig Reaction : Combine triphenylphosphine ylides with aldehyde precursors. Optimize reaction time and stoichiometry to reduce byproducts (e.g., trans isomers) .

- Purification : Use fractional distillation under inert atmosphere to isolate this compound, with purity confirmed via GC-FID.

Advanced Research Questions

Q. Q3. How can isomerization mechanisms of this compound under thermal or catalytic conditions be systematically investigated?

Methodological Answer :

- Kinetic Studies : Track isomerization rates using time-resolved GC-MS under controlled temperatures (e.g., 100–200°C). Apply Arrhenius equations to determine activation energy.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to simulate transition states and compare energy barriers for cis→trans isomerization pathways .

- Catalytic Screening : Test metal catalysts (e.g., Pd, Ni) in solvent-free conditions to assess their role in accelerating isomerization.

Q. Q4. How should researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, solubility) of this compound across literature sources?

Methodological Answer :

- Systematic Review : Compile data from peer-reviewed journals (avoiding non-peer-reviewed sources like ) and apply statistical meta-analysis to identify outliers .

- Experimental Replication : Reproduce measurements under standardized conditions (e.g., IUPAC guidelines). For boiling point, use dynamic method with calibration against reference compounds .

- Error Source Analysis : Evaluate discrepancies due to impurities (e.g., via HPLC), measurement techniques (static vs. dynamic), or environmental factors (humidity, pressure).

Q. Q5. What advanced methodologies can elucidate the environmental behavior of this compound, such as biodegradation pathways or bioaccumulation potential?

Methodological Answer :

- QSAR Modeling : Use software like EPI Suite to predict biodegradation half-lives and partition coefficients (log ) based on molecular descriptors .

- Microcosm Studies : Incubate this compound with soil/water samples under aerobic/anaerobic conditions. Track degradation via -labeling and LC-MS metabolite profiling .

- Toxicity Assays : Expose model organisms (e.g., Daphnia magna) to sublethal doses and measure bioaccumulation factors (BAFs) using isotope dilution techniques .

Experimental Design and Data Analysis

Q. Q6. How to design a robust experimental protocol for studying the oxidative stability of this compound in polymer matrices?

Methodological Answer :

- Accelerated Aging Tests : Expose polymer-cis-6-Tridecene composites to UV radiation (e.g., QUV chamber) and elevated temperatures. Monitor oxidation via FTIR (hydroperoxide peaks at 3400 cm) .

- Control Variables : Include antioxidants (e.g., BHT) as negative controls and measure O consumption via manometric methods.

- Data Interpretation : Apply Weibull statistics to model degradation kinetics and predict shelf-life under real-world conditions.

Q. Q7. What statistical approaches are appropriate for analyzing dose-response relationships in toxicological studies involving this compound?

Methodological Answer :

- Nonlinear Regression : Fit data to Hill or log-logistic models (e.g., using R’s drc package) to estimate EC values.

- ANOVA with Post Hoc Tests : Compare treatment groups for significance () and adjust for multiple comparisons (e.g., Tukey’s HSD) .

- Meta-Analysis : Pool data from independent studies to assess reproducibility, using funnel plots to detect publication bias .

Literature and Data Sourcing

Q. Q8. How to efficiently retrieve and validate historical data on this compound from chemical databases?

Methodological Answer :

- Database Selection : Prioritize SciFinder and Reaxys for curated data. Cross-check with patents (e.g., USPTO) for industrial methods .

- Critical Appraisal : Verify primary sources cited in reviews. Exclude studies lacking experimental details (e.g., missing NMR spectra) .

- Data Harmonization : Convert units (e.g., mmHg to kPa) and standardize terminology (e.g., “cis” vs. “Z”) for comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.